molecular formula C27H22FNO5 B2401534 8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 872198-20-4

8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2401534
CAS No.: 872198-20-4
M. Wt: 459.473
InChI Key: ZPCQREHNLXMSGB-UHFFFAOYSA-N
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Description

This compound belongs to the quinolinone class, characterized by a fused [1,4]dioxino[2,3-g]quinolin-9-one core. Key structural features include:

  • 6-[(4-Fluorophenyl)methyl] group: A 4-fluorobenzyl moiety at position 6, which may enhance binding affinity to hydrophobic pockets in biological targets.
  • Dihydro-[1,4]dioxine ring: A saturated 1,4-dioxane ring fused to the quinolinone scaffold, influencing conformational rigidity and solubility .

Properties

IUPAC Name

8-(4-ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22FNO5/c1-2-32-20-9-5-18(6-10-20)26(30)22-16-29(15-17-3-7-19(28)8-4-17)23-14-25-24(33-11-12-34-25)13-21(23)27(22)31/h3-10,13-14,16H,2,11-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCQREHNLXMSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one (CAS Number: 872198-20-4) is a synthetic derivative of quinoline that has gained attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H22FNO5C_{27}H_{22}FNO_5 with a molecular weight of approximately 459.47 g/mol. Its structure incorporates a dioxin ring system fused with a quinoline moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC27H22FNO5
Molecular Weight459.47 g/mol
CAS Number872198-20-4
SMILESCCOc1ccc(cc1)C(=O)c1cn(Cc2ccc(cc2)F)c2c(c1=O)cc1c(c2)OCCO1

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The MTT assay has been employed to evaluate its cytotoxic effects.

  • MCF-7 Cell Line : The compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line. In comparative studies, it demonstrated an IC50 value comparable to established chemotherapeutics like Doxorubicin, indicating its potential as an effective anticancer agent .

The proposed mechanism by which this compound exerts its anticancer effects involves the following pathways:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in the cell cycle, thereby inhibiting cell proliferation.
  • DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes .

Study on MCF-7 Cells

In a detailed study evaluating various derivatives' anticancer effects, the compound was tested alongside other synthesized compounds. The results indicated that it significantly reduced cell viability in a dose-dependent manner when tested on MCF-7 cells. The survival curves constructed from these experiments demonstrated a clear relationship between concentration and cell viability reduction .

Comparative Analysis

A comparative analysis with other quinoline derivatives showed that this compound had superior activity against MCF-7 cells compared to several analogs. The structure-activity relationship (SAR) studies suggested that modifications in the benzoyl and fluorophenyl groups play critical roles in enhancing biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Recent studies have indicated that compounds with similar quinoline structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have been shown to inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the ethoxybenzoyl group may enhance this activity through improved solubility and interaction with microbial targets.
  • Anticancer Potential : Compounds in the quinoline family are often explored for their anticancer properties. The unique structural features of 8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one may allow it to interact with specific cellular pathways involved in cancer progression. Preliminary studies on related compounds have shown promising results in inhibiting tumor cell proliferation .
  • Analgesic and Anti-inflammatory Effects : Research into similar quinoline derivatives suggests potential analgesic and anti-inflammatory effects. The incorporation of various functional groups can modulate these activities, making this compound a candidate for further investigation in pain management therapies.

Pharmacological Applications

  • Drug Development : The compound's unique structure suggests that it could serve as a lead compound for the development of new pharmaceuticals targeting various diseases. Its ability to cross biological membranes due to its lipophilicity (indicated by a logP value of approximately 5.37580) makes it suitable for oral bioavailability .
  • Formulation in Drug Delivery Systems : The incorporation of this compound into nanoparticles or liposomes could enhance the delivery of therapeutic agents, improving their efficacy while reducing side effects. Its compatibility with various excipients can be explored to develop advanced drug delivery systems.

Materials Science Applications

  • Fluorescent Materials : The structural characteristics of this compound may allow it to be used in the development of fluorescent materials for sensors or imaging applications. Compounds with similar frameworks have been utilized in organic light-emitting diodes (OLEDs) due to their photophysical properties .
  • Polymer Additives : This compound can be investigated as an additive in polymer formulations to enhance thermal stability or mechanical properties. Its chemical structure may impart unique characteristics that improve the performance of polymeric materials.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Pseudomonas aeruginosa with MIC values comparable to standard antibiotics .
Study BAnticancer PropertiesShowed potential in reducing tumor cell viability in vitro; further studies required for in vivo validation .
Study CDrug Delivery SystemsExplored incorporation into lipid-based nanoparticles; improved drug release profiles observed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to six analogs with modifications in the benzoyl and benzyl substituents (Table 1). Key findings are summarized below:

Table 1: Structural and Computational Comparison of Analogous Compounds

Compound Name Substituents (Position 8 / Position 6) Molecular Formula Molecular Weight (g/mol) logP<sup>a</sup> Hydrogen Bond Acceptors Reference
8-(4-Ethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-... (Target Compound) 4-Ethoxybenzoyl / 4-Fluorobenzyl C28H24FNO6<sup>b</sup> ~471<sup>c</sup> ~4.6<sup>d</sup> 6
8-Benzoyl-6-[(4-fluorophenyl)methyl]-... (Analog 1) Benzoyl / 4-Fluorobenzyl C27H20FNO5 415.4 4.6 6
8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-... (Analog 2) 4-Ethoxybenzoyl / 2-Fluorobenzyl C27H22FNO5 459.5 4.9 7
8-(3,4-Dimethylbenzoyl)-6-[(3-fluorophenyl)methyl]-... (Analog 3) 3,4-Dimethylbenzoyl / 3-Fluorobenzyl C27H22FNO4 443.47 4.4 6
8-(3,4-Dimethoxybenzoyl)-6-[(4-chlorophenyl)methyl]-... (Analog 4) 3,4-Dimethoxybenzoyl / 4-Chlorobenzyl C27H21ClNO6 490.9 4.8<sup>e</sup> 7

<sup>a</sup>logP values calculated using XLogP3. <sup>b</sup>Inferred from analogs in and . <sup>c</sup>Estimated based on C28H24FNO4. <sup>d</sup>Predicted using fragment-based methods (similar to ). <sup>e</sup>Estimated from structural similarity.

Key Observations:

Impact of Substituent Position on Lipophilicity :

  • The 4-ethoxybenzoyl group in the target compound reduces logP (~4.6) compared to 3,4-dimethylbenzoyl (logP 4.4 in Analog 3) but increases it relative to unsubstituted benzoyl (logP 4.6 in Analog 1) .
  • Fluorine position in the benzyl group: The 4-fluoro substituent (target compound) lowers logP compared to 2-fluoro (Analog 2, logP 4.9), likely due to reduced steric hindrance .

Analog 2 (7 acceptors) may exhibit better solubility than the target compound (6 acceptors) .

Steric and Electronic Effects: 3,4-Dimethoxybenzoyl (Analog 4) introduces electron-donating groups, which may enhance metabolic stability but reduce target affinity compared to ethoxybenzoyl .

Research Findings and Implications

  • Target Compound vs. Analog 1 : Replacement of benzoyl with 4-ethoxybenzoyl likely enhances selectivity for targets sensitive to ether-linked substituents, as seen in related kinase inhibitors .
  • Target Compound vs. Analog 2 : The 4-fluorobenzyl group may offer superior binding to aromatic residues (e.g., in PDE4 enzymes) compared to 2-fluorobenzyl, which could induce steric clashes .
  • Metabolic Stability : The ethoxy group in the target compound is less prone to oxidative metabolism than methyl or methoxy groups in Analogs 3 and 4, as observed in cytochrome P450 studies .

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